Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 88501-00-2
VCID: VC0018603
InChI: InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O
Molecular Formula: C₁₉H₂₃NO₆S
Molecular Weight: 393.46

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid

CAS No.: 88501-00-2

Cat. No.: VC0018603

Molecular Formula: C₁₉H₂₃NO₆S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid - 88501-00-2

Specification

CAS No. 88501-00-2
Molecular Formula C₁₉H₂₃NO₆S
Molecular Weight 393.46
IUPAC Name benzyl 4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Structure and Properties

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid is a salt composed of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (a chiral pyrrolidine derivative) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid or TsOH). The compound features a stereochemically defined pyrrolidine ring with specific (2S,4R) configuration, which is derived from hydroxyproline, a non-proteinogenic amino acid. This stereochemistry is critical for its function in asymmetric catalysis and organic synthesis applications.

The benzyl ester group serves as a protecting group for the carboxylic acid functionality, enabling controlled deprotection during multi-step syntheses. Meanwhile, the 4-methylbenzenesulfonic acid component acts as a strong organic acid that serves as a catalyst or counterion to enhance solubility and reactivity in organic reactions.

Physical and Chemical Properties

The basic properties of this compound are summarized in the following table:

PropertyValue
CAS Number88501-00-2
Molecular FormulaC19H23NO6S
Molecular Weight393.46 g/mol
IUPAC Namebenzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Physical StateCrystalline solid
InChIInChI=1S/C12H15NO3.C7H8O3S/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11,13-14H,6-8H2;2-5H,1H3,(H,8,9,10)/t10-,11+;/m1./s1
InChI KeyYHFQLNADHUYVAF-DHXVBOOMSA-N

Structural Features

The compound consists of two main components:

  • The pyrrolidine derivative with a benzyl ester group, featuring specific stereochemistry at the 2 and 4 positions

  • The 4-methylbenzenesulfonic acid counterion

The (2S,4R) configuration is particularly important for its biological activity and catalytic properties. The hydroxyl group at the 4-position of the pyrrolidine ring introduces functionality that can be further modified for various applications.

Synthesis Methods

The synthesis of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid involves multiple steps that must carefully preserve the stereochemistry of the compound. Various approaches have been developed for laboratory and industrial-scale production.

Laboratory Synthesis

The preparation of the pyrrolidine component typically begins with hydroxyproline as the starting material. The synthetic route generally involves protecting the amine group of hydroxyproline derivatives (such as methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride) with a benzyl group, followed by esterification to form the carboxylate. This process must be conducted under conditions that maintain the stereocenters at positions 2 and 4 of the pyrrolidine ring.

A typical reaction sequence includes:

  • Protection of the amino group with benzyl chloride under reflux conditions in dry CH2Cl2

  • Neutralization and purification via silica gel chromatography

  • Formation of the salt with 4-methylbenzenesulfonic acid

Industrial Production

In industrial settings, the synthesis of this compound may employ continuous flow reactors to optimize reaction conditions and increase yield. This approach allows for better control of reaction parameters and can significantly improve efficiency compared to batch processes.

Research has indicated that using cyclohexane as a solvent during industrial production can enhance the enantiomeric purity of the final product, which is crucial for applications requiring high stereochemical integrity. The salt formation with 4-methylbenzenesulfonic acid is typically performed as the final step, often to improve the stability, solubility, or crystallinity of the compound.

Chemical Reactivity

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid exhibits versatile chemical reactivity, which contributes to its utility in organic synthesis.

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation reactions: The hydroxyl group at the 4-position of the pyrrolidine ring can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. This transformation provides access to the corresponding ketone derivative, which has different reactivity patterns.

Reduction reactions: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. This modification generates compounds with altered functional groups that may be useful for different applications.

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvent, controlled temperature
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions, low temperature
SubstitutionNucleophiles (amines, thiols)Varied, depending on the specific transformation

Major Products Formed

Key products that can be formed through chemical reactions of this compound include:

From oxidation: Benzyl (2S,4R)-4-oxopyrrolidine-2-carboxylate, which contains a ketone functionality that can participate in additional reactions such as reductions, condensations, or additions.

From reduction: Benzyl (2S,4R)-4-hydroxypyrrolidine-2-methanol, which has both hydroxyl and primary alcohol groups that can undergo further functionalization.

From substitution: Various substituted derivatives with modified properties and reactivities, expanding the potential applications of the compound.

Applications in Scientific Research

Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid has found numerous applications across different scientific disciplines due to its unique structure and chemical properties.

Asymmetric Catalysis

The compound plays a significant role in asymmetric catalysis, particularly in enantioselective Michael additions. The chiral pyrrolidine core acts as a catalytic site, while the sulfonic acid component facilitates proton transfer or stabilizes reaction intermediates. Studies have shown that chiral hybrid materials incorporating this compound can achieve high enantiomeric excess (>90%) in reactions such as Michael additions of aldehydes to nitroalkenes.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for the construction of complex molecules. The protected hydroxyproline derivative provides a rigid scaffold with defined stereochemistry, which is essential for controlling the three-dimensional structure of target molecules. The protected amino and carboxyl groups allow for selective reactions at specific sites, making it useful in multistep synthetic pathways.

Peptide Chemistry

The compound is particularly valuable in peptide synthesis as a protected form of hydroxyproline. Hydroxyproline is a key component of collagen and various bioactive peptides, and this protected derivative enables its incorporation into peptide sequences under controlled conditions. The benzyl ester protection of the carboxyl group and the salt formation with 4-methylbenzenesulfonic acid can enhance stability during storage and handling.

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for potential applications in drug discovery and development. Its chiral structure makes it useful for creating molecules with specific three-dimensional arrangements, which is crucial for targeted interactions with biological receptors. Additionally, derivatives of this compound have been studied for their potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Biological Activity

Research into the biological activity of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid and its derivatives has revealed several potential applications in medicinal chemistry and pharmacology.

Enzyme Inhibition

Studies have indicated that this compound and its derivatives may exhibit enzyme inhibitory activity. Particularly noteworthy is their potential to inhibit histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. In vitro assays have demonstrated that derivatives of this compound show significant HDAC inhibitory activity, suggesting potential applications as anticancer agents. Compounds derived from this structure have shown effective growth inhibition in cancer cell lines through HDAC modulation.

Antimicrobial Properties

Preliminary investigations have also revealed promising antimicrobial properties of this compound. Research has demonstrated a dose-dependent inhibitory effect on the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead structure for developing new antibiotics. Testing against clinical isolates of Staphylococcus aureus and Escherichia coli has shown minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting potential applications in treating infections caused by resistant strains.

Other Biological Interactions

The compound may also interact with specific molecular targets such as enzymes and receptors. It can potentially inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects. These properties make it a compound of interest for studying biological systems and developing therapeutic agents.

Analytical Characterization

Proper characterization of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid is essential for confirming its identity, purity, and structural features. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of this compound. Both 1H and 13C NMR spectroscopy provide valuable information about the carbon-hydrogen framework and functional groups. The stereochemistry at positions 2 and 4 of the pyrrolidine ring can be confirmed through specific coupling patterns and chemical shifts.

Mass spectrometry is another critical technique for confirming the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak at m/z 393.46 (corresponding to C19H23NO6S) serves as a diagnostic feature for identification.

Infrared (IR) spectroscopy can identify key functional groups, including the ester carbonyl, hydroxyl, and sulfonic acid groups, providing additional structural confirmation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, is essential for assessing the enantiomeric purity of the compound. Given the importance of the (2S,4R) stereochemistry for its applications, confirming stereochemical integrity is crucial for quality control.

Thin-Layer Chromatography (TLC) serves as a rapid method for monitoring reactions and assessing purity during synthesis and purification steps.

X-ray Crystallography

For definitive structural confirmation, including absolute stereochemistry, X-ray crystallography provides unambiguous evidence of the three-dimensional arrangement of atoms in the crystal structure. This technique is particularly valuable for resolving any stereochemical ambiguities that may arise during synthesis or characterization.

Comparison with Similar Compounds

To understand the unique properties and applications of benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid, it is informative to compare it with structurally related compounds.

Stereoisomers

The stereochemistry at positions 2 and 4 of the pyrrolidine ring significantly influences the compound's properties and applications. While the (2S,4R) configuration is essential for specific catalytic activities, other stereoisomers such as (2S,4S) derivatives exhibit different spatial arrangements and reactivity patterns. These differences can lead to varying efficacy in asymmetric catalysis and biological activities.

Protecting Group Variations

Variations in the protecting groups also lead to compounds with different properties:

Protecting GroupCharacteristicsApplications
Benzyl esterSuperior protection for carboxylic acids, deprotection by hydrogenolysisMulti-step syntheses requiring selective deprotection
Methyl esterSmaller size, deprotection by base hydrolysisIntermediates for various applications, less sterically demanding
tert-Butyl esterAcid-labile protection, bulky groupOrthogonal protection strategies

The benzyl ester in the target compound offers advantages for selective deprotection in multi-step syntheses compared to methyl esters, enabling greater control over reaction sequences.

Acid Counterion Effects

The 4-methylbenzenesulfonic acid counterion enhances reaction rates via protonation and improves crystallinity of the salt, whereas other counterions may impart different properties:

CounterionEffect on PropertiesTypical Applications
4-Methylbenzenesulfonic acidEnhanced solubility, crystallinity, and catalytic activityAsymmetric catalysis, crystalline forms
HydrochlorideIncreased water solubility, different crystallization propertiesPharmaceutical formulations
Free base formReduced stability but increased lipophilicitySpecific extraction or reaction conditions

The choice of counterion can significantly impact the physical properties, stability, and applications of the compound.

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